
Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C19H25N3O4. It is characterized by the presence of a piperazine ring substituted with a tert-butyl ester and a 1,3-dioxoisoindoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with isoindoline-1,3-dione derivatives under controlled conditions. One common method includes the condensation of piperazine with 1,3-dioxoisoindoline-2-yl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate has been explored for its potential as a therapeutic agent. Its structural characteristics suggest that it may interact effectively with biological targets, particularly in the context of cancer treatment.
Case Study: PROTAC Development
Recent studies have highlighted the synthesis of PROTACs (proteolysis-targeting chimeras) that utilize similar piperazine derivatives to target specific proteins involved in cancer progression. The compound's ability to serve as a building block in the development of these degraders suggests its importance in therapeutic strategies against malignancies like ovarian cancer .
Inhibitory Activity
Research indicates that compounds with similar structural motifs exhibit inhibitory activity against transglutaminase 2 (TG2), an enzyme implicated in various pathological conditions, including cancer and neurodegenerative diseases. The modification of piperazine structures has led to the identification of potent TG2 inhibitors, which could be further optimized with derivatives like this compound .
Data Table: Comparison of Related Compounds
Compound Name | Structure | Target | Activity |
---|---|---|---|
This compound | Structure | TG2 | Potential inhibitor |
N ε-acryloyllysine piperazines | - | TG2 | Selective inhibitor |
LDN-27219 | - | TG2 | Reversible inhibitor |
Biological Studies
The compound's unique structure allows for exploration in biological studies, particularly in understanding cellular mechanisms and drug interactions.
Case Study: Physiological Studies
The synthesis of radiolabeled analogues of piperazine derivatives has facilitated physiological studies to understand TG2 biology both in vitro and in vivo. Such studies are crucial for elucidating the role of TG2 in disease states and assessing the therapeutic potential of related compounds .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate: Similar structure but with a different substitution pattern on the piperazine ring.
Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate: Another derivative with variations in the substituents on the piperazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Overview
Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)piperazine-1-carboxylate (CAS Number: 227776-28-5) is a synthetic organic compound notable for its complex structure, which includes a piperazine ring and a 1,3-dioxoisoindoline moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
- Molecular Formula : C19H25N3O4
- Molecular Weight : 359.43 g/mol
- IUPAC Name : tert-butyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1-piperazinecarboxylate
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with isoindoline-1,3-dione derivatives. A common method includes the condensation of piperazine with 1,3-dioxoisoindoline-2-yl ethyl bromide in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide at elevated temperatures .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism involves interaction with specific molecular targets that modulate cellular pathways involved in cancer progression.
Case Study :
In a study examining the effects on human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at nanomolar concentrations. Mechanistic studies revealed that it may act through the modulation of apoptosis-related proteins .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. The compound may function as an inhibitor or modulator of these targets, leading to therapeutic effects .
Interaction with PD-L1/PD-1 Axis
Recent studies have explored the potential of this compound to interfere with the PD-L1/PD-1 interaction, a critical pathway in cancer immunotherapy. By blocking this interaction, the compound could enhance T-cell responses against tumors, thereby improving anti-tumor immunity .
Comparison with Similar Compounds
This compound can be compared to other piperazine derivatives that have been investigated for similar biological activities. Its unique structural features contribute to its distinct pharmacological profile.
Compound Name | Biological Activity |
---|---|
Tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate | Anticancer properties |
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Moderate antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React tert-butyl piperazine-1-carboxylate derivatives with 2-(1,3-dioxoisoindolin-2-yl)ethyl halides in polar aprotic solvents (e.g., 1,4-dioxane or acetonitrile) under reflux (110–130°C) for 12–24 hours. Use K₂CO₃ or DIPEA as a base to deprotonate intermediates and drive the reaction .
- Yield optimization : Monitor reaction progress via TLC or LCMS. Purify via silica gel chromatography (hexane/ethyl acetate gradients) .
- Critical parameters : Temperature, solvent polarity, and stoichiometry of the base (e.g., excess base improves nucleophilicity of piperazine nitrogen) .
Q. How should researchers characterize this compound’s purity and structural conformation?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT and COSY for piperazine ring protons (δ 3.0–4.0 ppm) and tert-butyl groups (δ 1.4 ppm) .
- LCMS/HRMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group: [M+H-100]⁺) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural validation?
- Troubleshooting steps :
- Dynamic effects : Check for restricted rotation in the piperazine-ethyl linker using variable-temperature NMR. For example, coalescence temperatures >40°C indicate slow conformational exchange .
- Impurity analysis : Compare experimental HRMS with theoretical exact mass (calc. for C₂₀H₂₆N₃O₄⁺: 372.1919). Use HPLC-PDA to detect byproducts (e.g., de-Boc derivatives) .
Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Experimental design :
- Borylation : Introduce a boronate ester at the piperazine ring via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron). Confirm regioselectivity via X-ray crystallography .
- Cross-coupling : React with aryl halides (e.g., 5-bromopyrimidine) under Pd catalysis (XPhos/Pd(OAc)₂). Optimize solvent (toluene/ethanol) and temperature (80–100°C) for >80% yield .
- Mechanistic analysis : Use kinetic studies (e.g., Eyring plots) to determine rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?
- Stability assays :
- Acidic hydrolysis : Treat with HCl/dioxane (4M) at 25°C. Monitor Boc deprotection via ¹H NMR (disappearance of δ 1.4 ppm tert-butyl signal) .
- Base resistance : Test in KOH/MeOH (0.1M) at 60°C. Piperazine ring remains intact, but isoindoline dione may hydrolyze to phthalic acid derivatives after 24 hours .
Properties
IUPAC Name |
tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)ethyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)21-11-8-20(9-12-21)10-13-22-16(23)14-6-4-5-7-15(14)17(22)24/h4-7H,8-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSWEIZRWWZNTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625464 | |
Record name | tert-Butyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227776-28-5 | |
Record name | tert-Butyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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